3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol CAS 1644345-94-7 properties
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol CAS 1644345-94-7 properties
Topic: 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol (CAS 1644345-94-7) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Strategic Bifunctional Scaffold for Fragment-Based Drug Discovery
Executive Summary
The compound 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol (CAS 1644345-94-7) represents a high-value molecular scaffold in modern medicinal chemistry. It combines three distinct structural motifs: a pyridine core (privileged pharmacophore), a bromomethyl electrophile (for rapid diversification), and an oxetan-3-ol moiety . The latter is a critical "gem-dimethyl" bioisostere that enhances metabolic stability and aqueous solubility while reducing lipophilicity (LogP). This guide details the physicochemical profile, synthetic methodology, and strategic applications of this compound as a linker and fragment intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Notes |
| CAS Number | 1644345-94-7 | |
| IUPAC Name | 3-[6-(Bromomethyl)pyridin-2-yl]oxetan-3-ol | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| Exact Mass | 242.9895 (⁷⁹Br) / 244.9874 (⁸¹Br) | Characteristic 1:1 isotopic pattern |
| Predicted cLogP | ~1.2 – 1.5 | Moderate lipophilicity due to oxetane polarity |
| TPSA | ~53 Ų | Favorable for membrane permeability |
| Physical State | Off-white to pale yellow solid (Predicted) | Low-melting solid due to H-bonding |
| Solubility | DMSO, DMF, MeOH, DCM, EtOAc | Sparingly soluble in water; unstable in protic acids |
Structural Analysis & Design Rationale
The utility of CAS 1644345-94-7 lies in its specific structural geometry, designed to address common failure modes in drug development (solubility and metabolic clearance).
-
The Oxetan-3-ol Motif: Unlike a standard gem-dimethyl or cyclohexyl group, the oxetane ring is a metabolic "soft spot" blocker. The oxygen atom acts as a hydrogen bond acceptor, while the hydroxyl group serves as a donor/acceptor, significantly lowering the LogD compared to carbocyclic analogs.
-
The Pyridine Linker: Provides a rigid aromatic spacer that can engage in
- stacking or hydrogen bonding (via the ring nitrogen). -
The Bromomethyl Handle: A highly reactive electrophile susceptible to
displacement, allowing for the rapid attachment of "tail" groups (e.g., solubilizing amines, PROTAC E3 ligase ligands).
Diagram 1: Structural Functionality & Reactivity Logic
Figure 1: Functional decomposition of the scaffold showing the specific role of each moiety in medicinal chemistry design.
Synthetic Methodology
Since specific experimental procedures for this exact CAS are often proprietary, the following protocol is derived from validated methods for homologous pyridine-oxetane systems. This route prioritizes regioselectivity and safety.
Step 1: Construction of the Pyridine-Oxetane Core
Precursor: 2-Bromo-6-methylpyridine
Reagents:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Lithiation: Dissolve 2-bromo-6-methylpyridine (1.0 equiv) in anhydrous THF/Et₂O (10:1). Cool to -78°C .[1]
-
Exchange: Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C to generate the 2-lithio-6-methylpyridine species. Note: The methyl group protons are less acidic than the C-Br bond is reactive toward exchange. -
Addition: Add oxetan-3-one (1.2 equiv) (dissolved in minimal THF) dropwise.
-
Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated aqueous
. -
Workup: Extract with EtOAc, wash with brine, dry over
. Purify via column chromatography (Hexane/EtOAc).-
Intermediate Product: 3-(6-Methylpyridin-2-yl)oxetan-3-ol.
-
Step 2: Radical Bromination (The Critical Step)
Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Solvent:
-
Setup: Dissolve the intermediate from Step 1 in anhydrous
(0.1 M). -
Reagents: Add NBS (1.05 equiv). Avoid large excess to prevent dibromination.
-
Initiation: Add AIBN (0.05 equiv).
-
Reaction: Heat to reflux (80°C) for 1-4 hours. Monitor by LCMS. The reaction is complete when the starting material is consumed.
-
Caution: Prolonged heating leads to the gem-dibromo byproduct.
-
-
Workup: Cool to RT. Concentrate in vacuo.[2] Redissolve in DCM and wash with water to remove succinimide.
-
Purification: Flash chromatography is essential to separate the mono-bromo product from unreacted starting material and dibromo impurities.
Diagram 2: Synthetic Workflow
Figure 2: Step-wise synthetic pathway from commercially available precursors.
Handling, Stability & Safety
Stability Concerns
-
Thermal Instability: The oxetane ring is strained (~26 kcal/mol). While 3,3-disubstituted oxetanes are relatively stable, avoid temperatures >120°C.
-
Acid Sensitivity: Oxetanes are prone to ring-opening polymerization or hydrolysis in strong acids (e.g., HCl, TFA). Do not use acidic modifiers (TFA/Formic acid) during HPLC purification if possible; use ammonium bicarbonate buffers.
-
Electrophile Degradation: The benzylic bromide is reactive. It will hydrolyze to the alcohol if stored in moist air.
Storage Protocol
-
Temperature: -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (protect from light to prevent radical degradation of the C-Br bond).
Safety (HSE)
-
Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.
-
Skin Contact: Corrosive and potentially sensitizing. Wear double nitrile gloves.
References
-
Oxetanes in Drug Discovery
- Pyridine Functionalization: Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. Context: Standard protocols for halogen-lithium exchange on pyridine rings.
-
Radical Bromination (Wohl-Ziegler)
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. Link
- Context: Foundational mechanism for the NBS bromin
-
-
Oxetane Synthesis
